Cas no 241498-49-7 (Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate)
Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate
- Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate
-
- Inchi: 1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3
- InChI Key: MSJWOCJILYIXQQ-UHFFFAOYSA-N
- SMILES: O(CC(=O)OC)C1C(C)=CC(C=O)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 239
- XLogP3: 2
- Topological Polar Surface Area: 52.6
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 50-52 °C
- Boiling Point: 335.7±37.0 °C at 760 mmHg
- Flash Point: 147.4±26.5 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M661320-25mg |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M661320-50mg |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M661320-250mg |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 250mg |
$ 230.00 | 2022-06-03 | ||
| Enamine | EN300-59639-0.05g |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 93.0% | 0.05g |
$46.0 | 2025-03-15 | |
| Enamine | EN300-59639-0.1g |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 93.0% | 0.1g |
$73.0 | 2025-03-15 | |
| Enamine | EN300-59639-0.25g |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 93.0% | 0.25g |
$105.0 | 2025-03-15 | |
| Enamine | EN300-59639-0.5g |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 93.0% | 0.5g |
$197.0 | 2025-03-15 | |
| Enamine | EN300-59639-1.0g |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 93.0% | 1.0g |
$284.0 | 2025-03-15 | |
| Enamine | EN300-59639-2.5g |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 93.0% | 2.5g |
$558.0 | 2025-03-15 | |
| Enamine | EN300-59639-5.0g |
methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |
241498-49-7 | 93.0% | 5.0g |
$825.0 | 2025-03-15 |
Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate
Recent Advances in the Study of Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate (CAS: 241498-49-7) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate (CAS: 241498-49-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic ester derivative, characterized by its formyl and methoxycarbonylmethyl functional groups, has shown promising potential in various applications ranging from medicinal chemistry to drug discovery. The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activities.
Recent studies have focused on the synthetic applications of 241498-49-7 as a key intermediate in the preparation of pharmacologically active compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel anti-inflammatory agents through Knoevenagel condensation reactions. The researchers reported that derivatives obtained from this intermediate showed selective COX-2 inhibition with IC50 values in the nanomolar range, suggesting potential for development as next-generation NSAIDs with reduced gastrointestinal side effects.
In the field of antimicrobial research, a team from the University of Cambridge published findings in ACS Infectious Diseases (2024) describing the use of Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate as a precursor for novel quorum sensing inhibitors. The study revealed that structural modifications of this core scaffold yielded compounds capable of disrupting bacterial communication in Pseudomonas aeruginosa with minimal cytotoxicity to human cells. This approach presents a promising alternative to conventional antibiotics in the fight against antimicrobial resistance.
The compound's reactivity has also been explored in materials science applications. A recent patent (WO2023124567) describes its incorporation into photoactive polymers for medical device coatings. When functionalized with appropriate chromophores, derivatives of 241498-49-7 demonstrated excellent photostability and tunable absorption properties, making them suitable for applications in photodynamic therapy and diagnostic imaging.
From a mechanistic perspective, computational studies published in Physical Chemistry Chemical Physics (2023) have provided insights into the electronic structure and conformational flexibility of Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate. Density functional theory (DFT) calculations revealed that the lowest-energy conformation features an intramolecular hydrogen bond between the formyl hydrogen and the ester carbonyl oxygen, which may influence its reactivity in subsequent chemical transformations.
Ongoing clinical research is investigating prodrug formulations based on derivatives of 241498-49-7. Phase I trials initiated in 2024 are evaluating the safety and pharmacokinetics of a novel anticancer prodrug that utilizes this compound as a cleavable linker between the active drug moiety and a targeting ligand. Preliminary results suggest favorable release kinetics and tumor-specific accumulation in animal models.
Future research directions for this compound include exploration of its potential in PROTAC (proteolysis targeting chimera) technology, where its bifunctional nature could be exploited to connect target proteins with E3 ubiquitin ligases. Additionally, its application in the development of covalent inhibitors through reversible imine formation with biological nucleophiles represents another promising avenue for investigation.
241498-49-7 (Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)